molecular formula C6H11F3N2O B1491461 1-Amino-4-(trifluoromethyl)piperidin-4-ol CAS No. 1862838-27-4

1-Amino-4-(trifluoromethyl)piperidin-4-ol

Cat. No.: B1491461
CAS No.: 1862838-27-4
M. Wt: 184.16 g/mol
InChI Key: AZHMYLZHZVHJFQ-UHFFFAOYSA-N
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Description

1-Amino-4-(trifluoromethyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The trifluoromethyl group (-CF3) attached to the piperidine ring enhances the compound’s chemical stability and biological activity

Preparation Methods

The synthesis of 1-Amino-4-(trifluoromethyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-Amino-4-(trifluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-4-(trifluoromethyl)piperidin-4-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-Amino-4-(trifluoromethyl)piperidin-4-ol can be compared with other piperidine derivatives and trifluoromethyl-containing compounds:

    Piperidine Derivatives: Compounds like 1-benzyl-4-(trifluoromethyl)piperidin-4-ol share structural similarities but differ in their biological activity and chemical reactivity.

    Trifluoromethyl Compounds: Other trifluoromethyl-containing compounds, such as 4-(trifluoromethyl)piperidin-4-ol, exhibit different pharmacological properties due to variations in their functional groups.

The uniqueness of this compound lies in its combination of the piperidine ring, amino group, and trifluoromethyl group, which collectively contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-amino-4-(trifluoromethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O/c7-6(8,9)5(12)1-3-11(10)4-2-5/h12H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHMYLZHZVHJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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